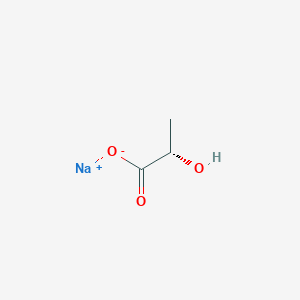
8-Bromo-2-chloroquinazolin-4(3H)-one
Übersicht
Beschreibung
8-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromo and chloro substituents on the quinazoline nucleus can significantly influence the compound's chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of halogenated quinazolines typically involves the construction of the quinazoline core followed by halogenation. For instance, the synthesis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, a related compound, was achieved from available chemicals and assessed for antibacterial activity, indicating a potential route for synthesizing similar compounds . Another example includes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which serves as a key intermediate for anti-cancer drugs . These methods could be adapted for the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one.
Molecular Structure Analysis
The molecular structure of halogenated quinazolines is characterized by the presence of a quinazoline core with halogen atoms attached at specific positions. The crystal structure of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, for example, crystallizes in the triclinic system, and its packing is stabilized by various intermolecular interactions . These structural features are crucial for the compound's interaction with biological targets and its overall stability.
Chemical Reactions Analysis
Halogenated quinazolines can undergo a variety of chemical reactions, including nucleophilic substitution, which is facilitated by the presence of halogen atoms. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione interacts with nucleophilic reagents to give various derivatives . These reactions are essential for the modification and derivatization of the quinazoline core to enhance biological activity or to create new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinazolines are influenced by the halogen atoms and the quinazoline core. The crystal structure, hydrogen bonding, and π-stacking interactions contribute to the compound's stability and solubility . Additionally, the photophysical properties, such as electronic absorption and emission, can be studied using UV-vis and emission spectroscopy, which are important for understanding the compound's behavior under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Antibacterial Evaluation : A novel compound closely related to 8-Bromo-2-chloroquinazolin-4(3H)-one, specifically 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and assessed for anti-bacterial activity. Its crystal structure was analyzed using techniques like Hirshfeld surfaces and electrostatic surface potential, highlighting its potential in antibacterial research (Ouerghi et al., 2021).
Microwave Irradiation Synthesis : A method involving microwave irradiation and solvent-free conditions was used to synthesize 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of 8-Bromo-2-chloroquinazolin-4(3H)-one. This process represents an innovative approach in chemical synthesis (Mohammadi & Hossini, 2011).
Biological Activities
Antimicrobial Activity : Newer quinazolinones, including derivatives of 8-Bromo-2-chloroquinazolin-4(3H)-one, have been synthesized and tested for antimicrobial activity. These studies contribute to the understanding of the potential use of these compounds in antimicrobial treatments (Patel, Mistry, & Desai, 2006).
Antiviral and Cytotoxic Activities : Compounds related to 8-Bromo-2-chloroquinazolin-4(3H)-one have shown distinct antiviral activity against Herpes simplex and vaccinia viruses, as well as cytotoxic properties. This research demonstrates the potential of these compounds in developing antiviral therapies (Selvam et al., 2010).
Cytotoxicity Against Cancer Cell Lines : Derivatives of 8-Bromo-2-chloroquinazolin-4(3H)-one have been evaluated for their cytotoxic properties against various cancer cell lines, including lung, colorectal, and breast cancer cells. This research is significant for understanding the potential use of these compounds in cancer treatment (Mphahlele et al., 2018).
Halogen-Substituted Derivatives for Antitumor Activity : Halogen-substituted derivatives, including 8-Bromo-2-chloroquinazolin-4(3H)-one, were synthesized and evaluated for their antitumor activities. This research enhances our understanding of the therapeutic potential of these compounds (Lin & Loo, 1978).
Chemical Properties and Applications
- Photophysical Property Studies : Research on polysubstituted quinazolines, related to 8-Bromo-2-chloroquinazolin-4(3H)-one, focused on their absorption and emission properties. This is crucial for applications in photophysical and photochemical research (Mphahlele et al., 2014).
Eigenschaften
IUPAC Name |
8-bromo-2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFQZYFLOYNXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



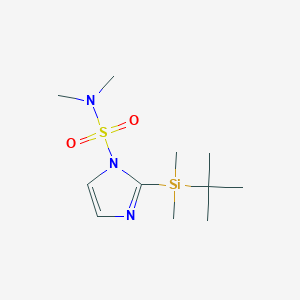
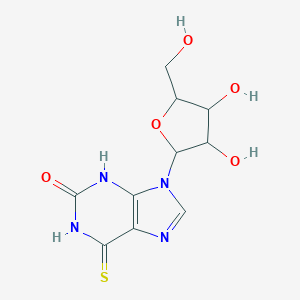
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
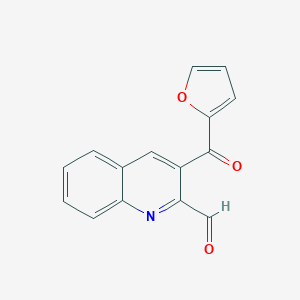
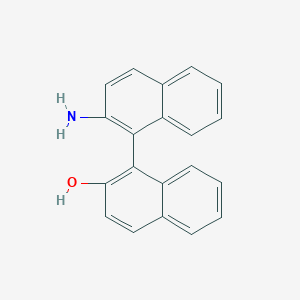
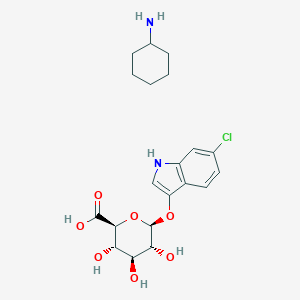

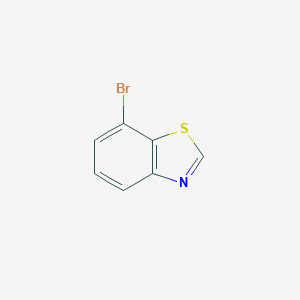
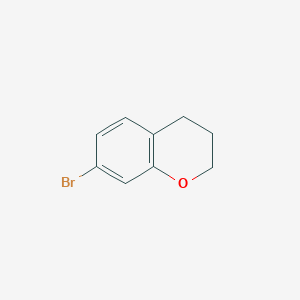

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

